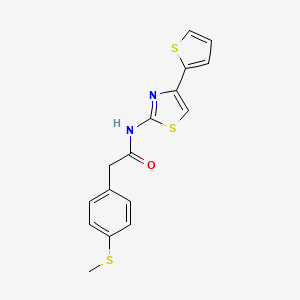
2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in scientific research.
Aplicaciones Científicas De Investigación
Anticancer Activity
Studies have synthesized and evaluated derivatives of thiazole compounds, including structures similar to 2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, for anticancer activity. Notably, certain derivatives have shown selective cytotoxicity against human lung adenocarcinoma cells and other cancer cell lines, highlighting the potential of thiazole compounds in cancer treatment (Evren et al., 2019). Additionally, similar compounds have been investigated for their antitumor activities against a range of human tumor cell lines, indicating a broad spectrum of potential anticancer applications (Yurttaş et al., 2015).
Optoelectronic Properties
Thiazole-based polythiophenes, which are structurally related to the compound , have been synthesized and their optoelectronic properties explored. These materials exhibit promising optical band gaps and satisfactory switching times, suggesting their utility in electronic and optoelectronic devices (Camurlu & Guven, 2015).
Antimicrobial Activities
Various thiazole derivatives have been synthesized and shown significant antimicrobial activities against a range of bacterial and fungal strains, indicating the potential of thiazole compounds, including 2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, in developing new antimicrobial agents (Saravanan et al., 2010). These studies reveal the compound's potential as a framework for developing agents targeting a variety of infectious diseases.
Propiedades
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-20-12-6-4-11(5-7-12)9-15(19)18-16-17-13(10-22-16)14-3-2-8-21-14/h2-8,10H,9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHNCEPGGIQAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

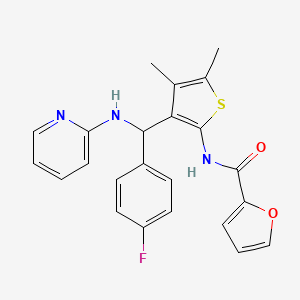
![methyl 2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2465223.png)
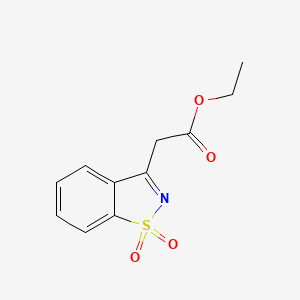
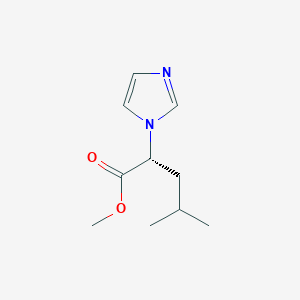

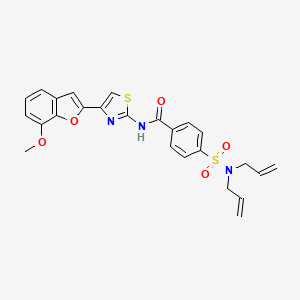
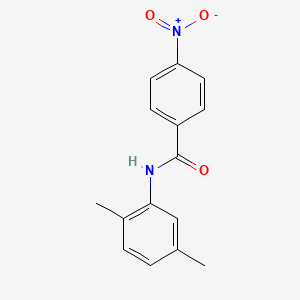
![N1-(2,4-difluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2465235.png)
![1,7-dimethyl-3-(2-oxopropyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465236.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2465239.png)
![2-[1-(2,4-dichlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]acetic acid](/img/structure/B2465241.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2465242.png)
![N-(4-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2465243.png)
![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)